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1-(benzylsulfonyl)-N-(diphenylmethyl)piperidine-4-carboxamide
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Overview
Description
N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a diphenylmethyl group, a phenylmethanesulfonyl group, and a piperidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid such as aluminum chloride.
Sulfonylation: The phenylmethanesulfonyl group can be introduced by reacting the intermediate with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors can facilitate the sulfonylation and amidation steps under controlled conditions, leading to higher purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
N-(DIPHENYLMETHYL)-1-PHENYLETHAN-1-IMINE: This compound shares the diphenylmethyl group but differs in the presence of an imine group instead of a carboxamide.
N-(DIPHENYLMETHYL)METHANESULFONAMIDE: Similar in having the diphenylmethyl and sulfonyl groups but lacks the piperidine ring.
Uniqueness: N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the piperidine ring and the sulfonyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H28N2O3S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-benzhydryl-1-benzylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c29-26(27-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23)24-16-18-28(19-17-24)32(30,31)20-21-10-4-1-5-11-21/h1-15,24-25H,16-20H2,(H,27,29) |
InChI Key |
PRAAUCNUXRGQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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